2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
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Overview
Description
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is a heterocyclic compound that contains a quinoxalinone core with a thioxo group at the 3-position
Mechanism of Action
Target of Action
3-Mercaptoquinoxalin-2-ol, also known as 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- or 3-sulfanylidene-1,4-dihydroquinoxalin-2-one, is a derivative of quinoxaline . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties . They interact with their targets and induce changes that lead to their observed effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Quinoxaline derivatives have been reported to show inhibition activity on certain bacteria and fungi , suggesting that 3-Mercaptoquinoxalin-2-ol may have similar effects.
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the action of chemical compounds .
Preparation Methods
The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- typically involves the reaction of thiosemicarbazide with 1,2-diaminobenzene. This reaction can be carried out under solvent-free conditions using microwave irradiation, which provides a good yield of the desired product . Another method involves the condensation of the intermediate product with prop-2-ynyl bromide in the presence of sodium methoxide .
Chemical Reactions Analysis
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Scientific Research Applications
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- can be compared with other similar compounds such as:
1,2,4-Triazine Derivatives: These compounds also contain a thioxo group and exhibit similar biological activities.
Benzotriazine Derivatives: These compounds share a similar core structure and are known for their pharmacological properties. The uniqueness of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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